molecular formula C10H14O3 B13427202 1,2,3-Trimethoxy-4-methylbenzene

1,2,3-Trimethoxy-4-methylbenzene

Cat. No.: B13427202
M. Wt: 182.22 g/mol
InChI Key: QFCDAYJDYTVMSZ-UHFFFAOYSA-N
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Description

1,2,3-Trimethoxy-4-methylbenzene, also known as 2,3,4-Trimethoxytoluene, is an organic compound with the molecular formula C10H14O3. It is a derivative of benzene, where three methoxy groups and one methyl group are attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Trimethoxy-4-methylbenzene can be synthesized through the methylation of pyrogallol (1,2,3-trihydroxybenzene) using dimethyl sulfate and an industrial liquid alkali. The reaction is carried out in the presence of tetrabutyl ammonium bromide as a phase transfer catalyst. The mixture is stirred and heated to specific temperatures to facilitate the reaction .

Industrial Production Methods

The industrial production of this compound involves a multi-step process. Initially, pyrogallol is reacted with dimethyl sulfate and an industrial liquid alkali. The reaction mixture is then cooled to allow crystallization. The crude product is further purified by recrystallization and distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trimethoxy-4-methylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Quinones and other oxidized products.

    Reduction: Hydroxylated derivatives of the original compound.

Scientific Research Applications

1,2,3-Trimethoxy-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3-Trimethoxy-4-methylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism. In the first step, the electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Comparison with Similar Compounds

1,2,3-Trimethoxy-4-methylbenzene can be compared with other similar compounds such as:

    1,2,3-Trimethoxybenzene: Lacks the methyl group present in this compound.

    1,2,4-Trimethoxybenzene: Has the methoxy groups in different positions on the benzene ring.

    1,3,5-Trimethoxybenzene: Another isomer with methoxy groups in different positions.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications .

Properties

IUPAC Name

1,2,3-trimethoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-7-5-6-8(11-2)10(13-4)9(7)12-3/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCDAYJDYTVMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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